molecular formula C21H37NO18S B1446006 4'-SulfatedLexisXmethylglycoside CAS No. 386229-72-7

4'-SulfatedLexisXmethylglycoside

Cat. No.: B1446006
CAS No.: 386229-72-7
M. Wt: 623.6 g/mol
InChI Key: JYSZNMLOCBYEJK-VDDRCQLMSA-N
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Description

4’-SulfatedLexisXmethylglycoside is a sulfated glycosaminoglycan found in various tissues of the human body. It plays a crucial role in many biological processes, including cell signaling, inflammation, and wound healing. The compound has a molecular formula of C21H37NO18S and a molecular weight of 623.58 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-SulfatedLexisXmethylglycoside involves multiple steps, including glycosylation and sulfation reactions. The glycosylation step typically uses a glycosyl donor and an acceptor in the presence of a catalyst.

Industrial Production Methods: Industrial production of 4’-SulfatedLexisXmethylglycoside may involve large-scale glycosylation and sulfation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-SulfatedLexisXmethylglycoside undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Introduction of various functional groups like azides or halides.

Scientific Research Applications

4’-SulfatedLexisXmethylglycoside has diverse applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Plays a role in cell signaling and molecular recognition processes.

    Medicine: Investigated for its potential as an anti-inflammatory and wound healing agent.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of 4’-SulfatedLexisXmethylglycoside involves its interaction with specific molecular targets, such as selectins and integrins, which are involved in cell adhesion and signaling pathways. The compound modulates these pathways, leading to effects on inflammation and tissue repair .

Comparison with Similar Compounds

    Heparan Sulfate: Another sulfated glycosaminoglycan with similar biological functions.

    Chondroitin Sulfate: Known for its role in cartilage structure and function.

    Dermatan Sulfate: Involved in skin and connective tissue integrity.

Uniqueness: 4’-SulfatedLexisXmethylglycoside is unique due to its specific sulfation pattern, which imparts distinct biological activities and interactions compared to other sulfated glycosaminoglycans .

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO18S/c1-6-11(26)12(27)14(29)20(35-6)39-18-10(22-7(2)25)19(34-3)36-9(5-24)17(18)38-21-15(30)13(28)16(8(4-23)37-21)40-41(31,32)33/h6,8-21,23-24,26-30H,4-5H2,1-3H3,(H,22,25)(H,31,32,33)/t6-,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSZNMLOCBYEJK-VDDRCQLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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